Lipophilicity (LogP): Intermediate Value Between Short-Chain and Long-Chain Alkoxy Analogs
The target compound exhibits a LogP of 3.5 (vendor-reported) to 3.8 (PubChem XLogP3), which is 0.4–0.7 log units higher than the ethoxy analog (LogP 3.1) and approximately 0.9–1.2 log units higher than the non-alkoxy parent compound 2',3',4',5',6'-pentafluoroacetophenone (LogP 2.6) . This intermediate lipophilicity is within the optimal range (LogP 1–4) for balancing aqueous solubility and passive membrane permeability, as defined by Lipinski's rule of five .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.5 (vendor); XLogP3 = 3.8 (PubChem) |
| Comparator Or Baseline | 3'-Ethoxy analog: LogP = 3.1; 2',3',4',5',6'-Pentafluoroacetophenone: LogP = 2.6 |
| Quantified Difference | ΔLogP = +0.4 to +0.7 vs ethoxy analog; ΔLogP = +0.9 to +1.2 vs non-alkoxy parent |
| Conditions | Computed LogP (XLogP3 algorithm, PubChem; vendor-reported LogP, Leyan database) |
Why This Matters
For procurement in drug discovery programs, intermediate LogP values reduce the risk of poor oral bioavailability (LogP >5) or inadequate membrane crossing (LogP <1), making this compound a more developable starting point than its shorter- or longer-chain analogs without additional formulation intervention.
